molecular formula C19H15F2N3O2 B4066553 N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide

N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide

Cat. No. B4066553
M. Wt: 355.3 g/mol
InChI Key: USCOYILXFPINAF-UHFFFAOYSA-N
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Description

N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound X' in scientific literature.

Scientific Research Applications

Catalytic and Antibacterial Activities

  • Concomitant Polymorphism in a Pyridine Derivative : A study by Özdemir et al. (2012) explored the properties of a pyridine-2,6-dicarboxamide derivative, similar in structure to the compound . This compound exhibited antibacterial activities against both Gram-positive and Gram-negative bacteria and was also efficient in catalytic activities for transfer hydrogenation reactions of various ketones (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Sensory Applications

  • Fluorescent "Turn On" Chemo-Sensing : Rahman et al. (2017) investigated salicylaldehyde-based hydrazones, which showed fluorescent "turn on" responses to Al3+ ions. These compounds are structurally related to the compound of interest, suggesting potential applications in sensory systems for specific metal ions (Rahman et al., 2017).

Polymer Synthesis and Properties

  • Synthesis of Hyperbranched Aromatic Polyamide : Yang, Jikei, and Kakimoto (1999) demonstrated the synthesis of hyperbranched aromatic polyamide from a compound structurally similar to N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide. These polymers displayed solubility in various solvents and potential applications in materials science (Yang, Jikei, & Kakimoto, 1999).

Imaging and Fluorescence Studies

  • Application in Living Cells Imaging : The hydrazones studied by Rahman et al. (2017) were also applied for imaging in living cells, indicating potential use of structurally similar compounds in biological imaging and fluorescence studies (Rahman et al., 2017)

Corrosion Inhibition

  • Corrosion Inhibitive Behaviour : Murmu et al. (2019) researched Schiff bases, with structural similarity, demonstrating significant corrosion inhibition on mild steel in acidic medium. This suggests potential applications of similar compounds in corrosion protection (Murmu, Saha, Murmu, & Banerjee, 2019).

properties

IUPAC Name

N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c1-12-7-8-15(17(21)16(12)20)26-19-13(5-4-10-23-19)11-24-18(25)14-6-2-3-9-22-14/h2-10H,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCOYILXFPINAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=CC=CC=N3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide

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